molecular formula C11H17NO3 B589679 (-)-Normacromerine-d3 CAS No. 1329805-62-0

(-)-Normacromerine-d3

Cat. No. B589679
CAS RN: 1329805-62-0
M. Wt: 214.279
InChI Key: QSUCQAULQIAOEP-XYFUXNRQSA-N
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Description

(-)-Normacromerine-d3 is a chemical compound that belongs to the class of alkaloids. It is a deuterated analog of (-)-normacromerine, which is a natural product isolated from the roots of the plant, Croton crassifolius. (-)-Normacromerine-d3 has been synthesized for use in scientific research applications due to its unique properties.

Mechanism of Action

(-)-Normacromerine-d3 acts as an antagonist at the 5-HT2A receptor, which is responsible for the modulation of serotonin release. By blocking this receptor, (-)-Normacromerine-d3 can alter the balance of neurotransmitters in the brain, leading to changes in mood and behavior.
Biochemical and physiological effects:
(-)-Normacromerine-d3 has been shown to have a range of biochemical and physiological effects. It can induce changes in the expression of genes involved in neurotransmitter synthesis and release. It can also alter the activity of enzymes involved in the metabolism of neurotransmitters. Physiologically, (-)-Normacromerine-d3 has been found to affect locomotor activity and induce changes in body temperature.

Advantages and Limitations for Lab Experiments

The use of (-)-Normacromerine-d3 in laboratory experiments has several advantages. It is a well-defined chemical compound that can be easily synthesized and purified. It has also been extensively characterized in terms of its pharmacological properties. However, the use of (-)-Normacromerine-d3 in experiments is limited by its high cost and the need for specialized equipment and expertise in organic chemistry.

Future Directions

There are several potential future directions for research on (-)-Normacromerine-d3. One area of interest is the development of new drugs that target the 5-HT2A receptor. Another area is the study of the role of alkaloids in the regulation of neurotransmitter release. Additionally, (-)-Normacromerine-d3 could be used to investigate the effects of deuterium substitution on the pharmacological properties of alkaloids.

Synthesis Methods

The synthesis of (-)-Normacromerine-d3 involves the use of deuterated reagents and solvents. The process is complex and requires expertise in organic chemistry. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

(-)-Normacromerine-d3 has been used in scientific research to study the mechanism of action of alkaloids. It has been found to interact with specific receptors in the brain, leading to changes in neurotransmitter release. This has potential implications for the treatment of neurological disorders such as depression and anxiety.

properties

IUPAC Name

(1R)-1-(3,4-dimethoxyphenyl)-2-(trideuteriomethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-12-7-9(13)8-4-5-10(14-2)11(6-8)15-3/h4-6,9,12-13H,7H2,1-3H3/t9-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUCQAULQIAOEP-XYFUXNRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC[C@@H](C1=CC(=C(C=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Normacromerine-d3

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